molecular formula C9H16N4OS2 B2386263 1-(Tert-butyl)-3-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)urea CAS No. 886938-57-4

1-(Tert-butyl)-3-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B2386263
CAS No.: 886938-57-4
M. Wt: 260.37
InChI Key: SKAZFMJVCWHLFJ-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-3-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)urea is an organic compound with the molecular formula C9H16N4OS2 and a molecular weight of 260.37. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1-(Tert-butyl)-3-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine with tert-butyl isocyanate under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

1-(Tert-butyl)-3-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium

Properties

IUPAC Name

1-tert-butyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4OS2/c1-5-15-8-13-12-7(16-8)10-6(14)11-9(2,3)4/h5H2,1-4H3,(H2,10,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAZFMJVCWHLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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